Melarsomine

Catalog No.
S574581
CAS No.
128470-15-5
M.F
C13H21AsN8S2
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melarsomine

CAS Number

128470-15-5

Product Name

Melarsomine

IUPAC Name

2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C13H21AsN8S2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22)

InChI Key

MGEOLZFMLHYCFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN

Synonyms

Immiticide, melarsomine, melarsomine dihydrochloride, RM 340, RM-340

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN

The exact mass of the compound Melarsomine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Melarsomine is an organic arsenical compound primarily used as an antiparasitic medication in veterinary medicine, particularly for treating heartworm disease caused by Dirofilaria immitis in dogs. It is marketed under the trade name Immiticide and is recognized as the only FDA-approved treatment for adult heartworm infections. The chemical structure of melarsomine is characterized by its designation as 4 - [(4, 6-diamino-1, 3, 5-triazon-2-yl) amino] phenyl-dithioarsenite of di(2-aminoethyl), dihydrochloride, with a molecular weight of 501.34 g/mol . This compound is soluble in water and is administered intramuscularly, where it is rapidly absorbed into the bloodstream.

Involving thiols.
  • Amination: The compound undergoes amination to incorporate amino groups essential for its biological activity.
  • Purification: The final product is purified through crystallization or chromatography to ensure the removal of impurities.
  • These methods require careful handling due to the toxicity associated with arsenic compounds.

    Melarsomine's primary application is in veterinary medicine for treating heartworm disease in dogs. It is indicated for use in cases where adult heartworms are present, particularly in Class 1a, 2b, and 3c infections. Other potential applications may include:

    • Research: Investigating its effects on other parasitic infections or potential use against different types of pathogens.
    • Pharmaceutical Development: Exploring modifications to enhance efficacy or reduce toxicity.

    Melarsomine has been studied for interactions with various substances:

    • Dimercaprol (British Anti-Lewisite): This compound has been shown to mitigate some toxic effects associated with melarsomine overdose but may also reduce its efficacy when co-administered .
    • Other Antiparasitics: The concurrent use of other antiparasitic medications can influence treatment outcomes and side effects.

    Understanding these interactions is crucial for optimizing treatment protocols.

    Several compounds share structural or functional similarities with melarsomine. Here are a few notable examples:

    Compound NameStructure TypePrimary UseUnique Features
    Arsenic TrioxideInorganic arsenic compoundTreatment for acute promyelocytic leukemiaActs via apoptosis induction
    Benzyl Arsenic AcidOrganometallic compoundAntitumor agentExhibits different cytotoxic mechanisms
    Atoxyl (Sodium Arsenate)Organometallic compoundAntiprotozoal agentUsed historically for sleeping sickness

    Uniqueness of Melarsomine

    Melarsomine's uniqueness lies in its specific formulation and targeted action against heartworms, making it a vital therapeutic agent in veterinary practices. Its distinct chemical structure allows it to effectively combat adult heartworms while posing risks associated with arsenic toxicity.

    The synthetic pathway for melarsomine begins with trichlorotriazine as the fundamental starting material, establishing the foundation for the entire synthetic sequence [2]. Trichlorotriazine serves as an ideal precursor due to its reactive chlorine substituents that can be sequentially replaced through nucleophilic substitution reactions. The choice of trichlorotriazine as the starting material reflects strategic synthetic planning, as the triazine ring system provides the necessary structural framework that will ultimately form part of the final melarsomine molecule. The synthetic approach demonstrates the importance of selecting appropriate starting materials that contain the essential structural elements of the target compound while maintaining sufficient reactivity for subsequent transformations.

    The overall synthetic strategy employs a linear approach, progressing through four distinct chemical transformations that systematically build molecular complexity [2]. This methodology ensures that each step can be optimized independently while maintaining the integrity of previously formed structural elements. The pathway's design allows for the incorporation of the arsenic-containing moiety at a strategic point in the sequence, minimizing potential complications that might arise from handling organoarsenic intermediates throughout the entire synthesis. The synthetic route demonstrates the successful application of retrosynthetic analysis principles, working backward from the target molecule to identify the most efficient synthetic disconnections.

    Conversion to Diaminochlorotriazine

    The first crucial transformation in the melarsomine synthesis involves the conversion of trichlorotriazine to diaminochlorotriazine in an ammoniacal medium [2]. This reaction represents a selective double nucleophilic substitution where ammonia replaces two of the three chlorine atoms on the triazine ring. The reaction conditions must be carefully controlled to achieve selective substitution while preventing over-reaction that would replace all three chlorine atoms. The ammoniacal medium provides the necessary nucleophilic species while maintaining appropriate pH conditions for the desired selectivity.

    The formation of diaminochlorotriazine proceeds through a stepwise mechanism where the first nucleophilic substitution activates the triazine ring toward subsequent substitution reactions. The electron-withdrawing nature of the triazine ring enhances the electrophilicity of the remaining chlorine atoms, facilitating the second substitution reaction. However, the increasing electron density on the ring after each substitution creates a balance that allows for controlled selectivity. The reaction conditions, including temperature, ammonia concentration, and reaction time, must be optimized to maximize the yield of the desired diaminochlorotriazine product while minimizing the formation of unwanted byproducts.

    The successful conversion to diaminochlorotriazine establishes the amino functionalities that will be essential for the subsequent steps in the synthesis. The remaining chlorine atom serves as a leaving group for the next transformation, demonstrating the strategic planning inherent in the synthetic design. The purification of diaminochlorotriazine at this stage is crucial for ensuring the success of subsequent steps, as impurities can significantly impact the efficiency of the following transformations.

    Formation of Melarsen Acid Hydrochloride

    The second major transformation involves the conversion of diaminochlorotriazine to melarsen acid hydrochloride through reaction with arsanilic acid [2]. This step represents the critical introduction of the arsenic-containing moiety into the molecular framework. Arsanilic acid serves as both the source of arsenic and the aromatic component that will form part of the final melarsomine structure. The reaction proceeds through nucleophilic substitution where the amino group of arsanilic acid displaces the remaining chlorine atom on the triazine ring.

    The formation of melarsen acid hydrochloride requires careful consideration of reaction conditions to ensure complete conversion while maintaining the integrity of the arsenic-containing functionality. The reaction mechanism involves the formation of a covalent bond between the triazine ring and the arsanilic acid component, creating a stable intermediate that retains the structural elements necessary for the final transformation. The hydrochloride salt formation enhances the stability and handling properties of the intermediate, facilitating purification and storage.

    The successful formation of melarsen acid hydrochloride represents a critical milestone in the synthesis, as it establishes the complete carbon-nitrogen framework of the final product. The intermediate must be carefully characterized to confirm the correct connectivity and to ensure that the arsenic center maintains its desired oxidation state. The purification of melarsen acid hydrochloride is essential for the success of the subsequent reduction step, as impurities can interfere with the reduction process and affect the overall yield of the synthesis.

    Reduction to Melarsen Oxide Dihydrate

    The third transformation in the melarsomine synthesis involves the reduction of melarsen acid hydrochloride to melarsen oxide dihydrate [2]. This step represents a crucial oxidation state change at the arsenic center, converting the arsenic from a higher oxidation state to a lower one that will be compatible with the final transformation. The reduction process must be carefully controlled to achieve the desired oxidation state while maintaining the structural integrity of the organic framework.

    The formation of melarsen oxide dihydrate involves the incorporation of water molecules into the crystal structure, creating a stable hydrated form of the intermediate. The dihydrate formation is significant as it affects the physical properties of the intermediate, including its solubility, stability, and reactivity in the subsequent transformation. The reduction conditions must be optimized to ensure complete conversion while preventing over-reduction that could lead to unwanted side products.

    The melarsen oxide dihydrate intermediate represents a critical point in the synthesis where the arsenic center is prepared for the final transformation. The compound's structure must be carefully confirmed through analytical techniques to ensure that the reduction has proceeded correctly and that the hydration state is as expected. The purification of melarsen oxide dihydrate is essential for achieving high purity in the final product, as impurities at this stage can be difficult to remove in the subsequent steps.

    Preparation of Melarsomine Dihydrochloride

    The final transformation in the melarsomine synthesis involves the conversion of melarsen oxide dihydrate to melarsomine dihydrochloride through reaction with cysteamine hydrochloride [2]. This step introduces the critical sulfur-containing functionality that defines the final structure of melarsomine. Cysteamine hydrochloride provides both the sulfur atoms and the ethylamine groups that complete the molecular structure, creating the characteristic dithioarsenite functionality.

    The reaction between melarsen oxide dihydrate and cysteamine hydrochloride represents a complex transformation that involves the formation of multiple new bonds while maintaining the integrity of the existing structural elements. The reaction conditions must be carefully optimized to ensure complete conversion while preventing side reactions that could lead to impurities in the final product. The formation of the dihydrochloride salt enhances the water solubility of the final product, making it suitable for pharmaceutical applications.

    The successful preparation of melarsomine dihydrochloride represents the culmination of the synthetic sequence, producing a compound with the desired molecular weight of 501.34 and the complete structural framework necessary for biological activity [3]. The final product exhibits high water solubility, which is crucial for its pharmaceutical applications. The transformation demonstrates the successful integration of multiple functional groups into a single molecule while maintaining the stability and purity required for pharmaceutical use.

    Optimization of Reaction Conditions

    The optimization of reaction conditions throughout the melarsomine synthesis represents a critical aspect of achieving high yields and purity in the final product. Each step in the synthetic sequence requires careful attention to temperature, time, pH, and reagent concentrations to maximize efficiency and minimize the formation of unwanted byproducts. The optimization process involves systematic variation of reaction parameters while monitoring the yield and purity of the desired products.

    Temperature control is particularly crucial in the melarsomine synthesis, as many of the transformations involve reactive intermediates that can decompose or undergo side reactions at elevated temperatures. The ammoniacal conversion of trichlorotriazine to diaminochlorotriazine requires careful temperature control to achieve selective substitution while preventing over-reaction. Similarly, the reduction step must be conducted at appropriate temperatures to ensure complete conversion while maintaining the stability of the organic framework.

    The optimization of reagent concentrations and stoichiometry represents another critical aspect of the synthetic process. The use of appropriate excess of reagents can drive reactions to completion while minimizing the formation of byproducts. However, excessive reagent concentrations can lead to side reactions or complicate purification procedures. The optimization process must balance these competing factors to achieve the desired outcome.

    Reaction time optimization is essential for maximizing yields while minimizing the formation of unwanted products. Insufficient reaction time can lead to incomplete conversion, while excessive reaction time can result in product decomposition or side reactions. The monitoring of reaction progress through analytical techniques allows for the determination of optimal reaction times for each step in the synthesis.

    Purification Techniques and Quality Control

    The purification of melarsomine dihydrochloride and its synthetic intermediates represents a critical aspect of the manufacturing process, ensuring that the final product meets the stringent purity requirements for pharmaceutical applications. The synthetic process has been designed to produce melarsomine dihydrochloride with purities between 98.5 and 100 percent, demonstrating the effectiveness of the purification strategies employed [2] [4]. Each step in the synthetic sequence incorporates specific purification techniques tailored to the properties of the intermediate compounds.

    The purification of the initial diaminochlorotriazine intermediate requires techniques that can effectively separate the desired product from unreacted starting materials and potential over-reaction products. The different solubility properties of these compounds allow for the use of selective crystallization or extraction techniques to achieve the desired purity. The purification process must be optimized to maximize recovery while achieving the required purity levels for the subsequent synthetic steps.

    The melarsen acid hydrochloride intermediate presents unique purification challenges due to the presence of the arsenic-containing functionality. The purification techniques must be compatible with the organoarsenic structure while effectively removing impurities that could interfere with the subsequent reduction step. The hydrochloride salt formation facilitates purification by modifying the physical properties of the compound, making it more amenable to crystallization-based purification methods.

    Quality control throughout the synthetic process involves comprehensive analytical testing to confirm the identity, purity, and structural integrity of each intermediate and the final product. The analytical methods must be capable of detecting trace impurities that could affect the performance or safety of the final product. The development of robust analytical methods is essential for ensuring consistent quality in the manufacturing process.

    Green Chemistry Approaches

    The development of green chemistry approaches for melarsomine synthesis represents an important consideration in modern pharmaceutical manufacturing, particularly given the compound's organoarsenic nature. While the current synthetic route has been optimized for efficiency and purity, there are opportunities to incorporate green chemistry principles to reduce environmental impact and improve sustainability. The evaluation of alternative synthetic routes, more environmentally friendly reagents, and improved waste management strategies represents an ongoing area of development.

    The use of water as a reaction medium where possible represents one approach to reducing the environmental impact of the synthesis. The final reconstitution of melarsomine dihydrochloride with sterile water for injection demonstrates the compound's compatibility with aqueous systems [3]. The development of aqueous-based synthetic transformations could reduce the need for organic solvents and simplify waste management procedures.

    The optimization of atom economy throughout the synthetic sequence represents another important green chemistry consideration. The current synthetic route incorporates all major structural elements of the starting materials into the final product, demonstrating good atom economy. However, there may be opportunities to further improve atom economy by developing more direct synthetic transformations or by finding uses for the byproducts generated in the synthesis.

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    5

    Exact Mass

    428.054655 g/mol

    Monoisotopic Mass

    428.054655 g/mol

    Heavy Atom Count

    24

    UNII

    374GJ0S41A

    GHS Hazard Statements

    Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
    H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Irritant

    Acute Toxic;Irritant

    Other CAS

    128470-15-5

    Wikipedia

    Melarsomine
    Toxol

    Dates

    Last modified: 02-18-2024
    Baneth G, Volansky Z, Anug Y, Favia G, Bain O, Goldstein RE, Harrus S: Dirofilaria repens infection in a dog: diagnosis and treatment with melarsomine and doramectin. Vet Parasitol. 2002 Apr 30;105(2):173-8. [PMID:11900931]
    Moore SA, Mariani CL, Van Wettere A, Borst LB: Chronic compressive myelopathy and progressive neurologic signs associated with melarsomine dihydrochloride administration in a dog. J Am Anim Hosp Assoc. 2013 Nov-Dec;49(6):389-93. doi: 10.5326/JAAHA-MS-5911. Epub 2013 Sep 19. [PMID:24051262]
    Tarello W: Leucocytozoon toddi in falcons from Kuwait: epidemiology, clinical signs and response to melarsomine. Parasite. 2006 Jun;13(2):179. [PMID:16800128]
    Hettlich BF, Ryan K, Bergman RL, Marks SL, Lewis BC, Bahr A, Coates JR, Mansell J, Barton CL: Neurologic complications after melarsomine dihydrochloride treatment for Dirofilaria immitis in three dogs. J Am Vet Med Assoc. 2003 Nov 15;223(10):1456-61, 1434. [PMID:14627097]
    Rawlings CA, Raynaud JP, Lewis RE, Duncan JR: Pulmonary thromboembolism and hypertension after thiacetarsamide vs melarsomine dihydrochloride treatment of Dirofilaria immitis infection in dogs. Am J Vet Res. 1993 Jun;54(6):920-5. [PMID:8323063]
    Tarello W: Trypanosoma avium incidence, pathogenicity and response to melarsomine in falcons from Kuwait. Parasite. 2005 Mar;12(1):85-7. [PMID:15828588]
    Tarello W: Serratospiculosis in falcons from Kuwait: incidence, pathogenicity and treatment with melarsomine and ivermectin. Parasite. 2006 Mar;13(1):59-63. [PMID:16605068]
    Desquesnes M, Kamyingkird K, Vergne T, Sarataphan N, Pranee R, Jittapalapong S: An evaluation of melarsomine hydrochloride efficacy for parasitological cure in experimental infection of dairy cattle with Trypanosoma evansi in Thailand. Parasitology. 2011 Aug;138(9):1134-42. doi: 10.1017/S0031182011000771. Epub 2011 Jul 18. [PMID:21767438]
    Raynaud JP: Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs. Ann Rech Vet. 1992;23(1):1-25. [PMID:1510336]
    Neiffer DL, Klein EC, Calle PP, Linn M, Terrell SP, Walker RL, Todd D, Vice CC, Marks SK: Mortality associated with melarsomine dihydrochloride administration in two North American river otters (Lontra canadensis) and a red panda (Ailurus fulgens fulgens). J Zoo Wildl Med. 2002 Sep;33(3):242-8. [PMID:12462491]

    Explore Compound Types